molecular formula C9H20Cl2N2 B2719442 N-Cyclobutylpiperidin-4-amine dihydrochloride CAS No. 928767-56-0

N-Cyclobutylpiperidin-4-amine dihydrochloride

Cat. No. B2719442
CAS RN: 928767-56-0
M. Wt: 227.17
InChI Key: UFHUNEGCVOFRGD-UHFFFAOYSA-N
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Description

“N-Cyclobutylpiperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 928767-56-0 . It has a molecular weight of 227.18 and its IUPAC name is N-cyclobutylpiperidin-4-amine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-Cyclobutylpiperidin-4-amine dihydrochloride” is 1S/C9H18N2.2ClH/c1-2-8(3-1)11-9-4-6-10-7-5-9;;/h8-11H,1-7H2;2*1H . The InChI key is UFHUNEGCVOFRGD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Cyclobutylpiperidin-4-amine dihydrochloride” is a powder with a molecular weight of 227.18 . It is typically stored at room temperature .

Scientific Research Applications

Novel Synthesis Methods

  • A study by Brand et al. (2003) demonstrated the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4. This synthesis method involves the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, showcasing the versatility of cyclobutylamine derivatives in synthesizing bioactive molecules (Brand, S., de Candole, B., & Brown, J., 2003).

Advanced Drug Discovery

  • In the realm of drug discovery, cyclobutylamine derivatives have been leveraged for the creation of novel compounds with significant biological activity. For instance, Kozhushkov et al. (2010) reported on the productive syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine as hydrochlorides, illustrating the potential of these compounds in generating new pharmacologically active substances (Kozhushkov, S., Wagner-Gillen, K., Khlebnikov, A., & Meijere, A., 2010).

Mechanistic Insights and Catalysis

  • Research by Huang et al. (2019) introduced an NHC-catalyzed α-carbon amination of chloroaldehydes, employing cyclohexadiene-1,2-diimines as amination reagents. This process underscores the role of cyclobutylamine derivatives in enantioselective synthesis, providing a method to access optically enriched dihydroquinoxalines, pivotal in natural product synthesis and bioactive molecule development (Huang, R. et al., 2019).

Material Science and Engineering

  • A study by Barnes et al. (2007) illustrated the modification of silica gel, cellulose, and polyurethane with a sterically hindered N-halamine moiety to produce antimicrobial activity. This application demonstrates the potential of N-Cyclobutylpiperidin-4-amine derivatives in creating functional materials with enhanced properties, such as antimicrobial surfaces, which could have significant implications in healthcare and material science (Barnes, K., Liang, J., Worley, S.D., Lee, J., Broughton, R., & Huang, T., 2007).

Safety and Hazards

The safety information for “N-Cyclobutylpiperidin-4-amine dihydrochloride” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-cyclobutylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-8(3-1)11-9-4-6-10-7-5-9;;/h8-11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHUNEGCVOFRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclobutylpiperidin-4-amine dihydrochloride

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